Cas no 2098068-49-4 (Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate)
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(3-bromo-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
- Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate
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- Inchi: 1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-10(8-15)6-13(4,5)9-14/h10H,6-9H2,1-5H3
- InChI Key: NYDSLOAXEZGGMM-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CC1CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 278
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883015-0.05g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-0.1g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-0.25g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-0.5g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-1.0g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 1.0g |
$1070.0 | 2023-07-10 | ||
| Enamine | EN300-1883015-2.5g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-5.0g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 5.0g |
$3105.0 | 2023-07-10 | ||
| Enamine | EN300-1883015-10.0g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 10.0g |
$4606.0 | 2023-07-10 | ||
| Enamine | EN300-1883015-1g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 1g |
$1070.0 | 2023-09-18 | ||
| Enamine | EN300-1883015-5g |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
2098068-49-4 | 5g |
$3105.0 | 2023-09-18 |
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate
Comprehensive Overview of Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate (CAS No. 2098068-49-4)
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate (CAS No. 2098068-49-4) is a highly specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This boc-protected azetidine derivative features a unique 3-bromo-2,2-dimethylpropyl side chain, making it a valuable intermediate for constructing complex molecular architectures. Researchers frequently employ this compound in peptide mimetics and small molecule drug discovery, particularly in developing kinase inhibitors and GPCR-targeted therapeutics.
The growing demand for azetidine-containing compounds in medicinal chemistry has significantly increased interest in CAS No. 2098068-49-4. Recent studies highlight its role in creating bioactive molecules with improved metabolic stability and membrane permeability compared to traditional pyrrolidine analogs. The tert-butyloxycarbonyl (Boc) protecting group offers excellent stability during synthetic transformations while allowing mild deprotection conditions - a crucial feature for multi-step organic synthesis workflows.
From a synthetic chemistry perspective, the bromine substituent at the 3-position provides versatile reactivity for further functionalization through cross-coupling reactions. This characteristic makes the compound particularly valuable in palladium-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Many research teams are exploring its potential in creating quaternary carbon centers, a structural motif prevalent in numerous natural products and pharmaceutical agents.
The compound's 2,2-dimethylpropyl moiety contributes to enhanced steric hindrance, which can significantly influence the conformational preferences of resulting molecules. This property is especially relevant in structure-activity relationship (SAR) studies, where subtle changes in molecular geometry can dramatically affect biological activity. Recent publications demonstrate successful applications in developing allosteric modulators for various enzyme targets.
Analytical characterization of Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate typically involves advanced techniques including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and HPLC purity analysis. The compound generally appears as a colorless to pale yellow liquid or low-melting solid with good solubility in common organic solvents like dichloromethane, THF, and ethyl acetate. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability of this boron-containing intermediate.
In the context of green chemistry initiatives, several research groups are investigating more sustainable approaches to synthesize this azetidine building block. Recent advancements include catalytic bromination methods and flow chemistry techniques that reduce solvent waste and improve atom economy. These developments align with growing industry focus on environmentally friendly synthetic routes for pharmaceutical intermediates.
The pharmaceutical industry's increasing interest in saturated nitrogen heterocycles has further elevated the importance of CAS No. 2098068-49-4. Compared to their aromatic counterparts, azetidine-containing compounds often demonstrate superior drug-like properties, including reduced planarity and improved solubility profiles. This makes them particularly valuable in addressing challenges associated with bioavailability optimization in drug development programs.
From a commercial perspective, the compound is available from several specialty chemical suppliers in various quantities, typically ranging from milligram to kilogram scales. Pricing structures often reflect the compound's high purity grade (usually >95% by HPLC) and the complexity of its synthesis. Researchers should verify certificates of analysis when sourcing this material for sensitive applications.
Ongoing research continues to uncover new applications for this versatile chemical building block. Recent patent literature reveals its incorporation into novel proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's balanced lipophilicity and functional group compatibility make it particularly suitable for these emerging therapeutic modalities.
Safety considerations for handling Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate follow standard laboratory protocols for organobromine compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended. Material Safety Data Sheets (MSDS) provided by manufacturers contain detailed handling and disposal guidelines.
The future outlook for CAS No. 2098068-49-4 appears promising, with anticipated growth in demand from both academic and industrial research sectors. As drug discovery efforts increasingly focus on three-dimensional molecular architectures, the importance of strained heterocycles like azetidines will likely continue to rise. This trend positions boc-protected azetidine derivatives as valuable tools for medicinal chemists pursuing next-generation therapeutics.
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